Product packaging for (2R,3R)-2,3-dihydroxybutanedioic acid;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate(Cat. No.:CAS No. 209394-46-7)

(2R,3R)-2,3-dihydroxybutanedioic acid;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate

Cat. No.: B132575
CAS No.: 209394-46-7
M. Wt: 422.4 g/mol
InChI Key: DZMNQRCPJKPTNC-KBYGAXRISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ladostigil Tartrate (CAS 209394-46-7) is a novel, multifunctional neuroprotective compound specifically designed for research into complex neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and Lewy body disease . This innovative molecule was rationally developed by combining the carbamate cholinesterase (ChE) inhibitory moiety of the anti-AD drug rivastigmine with the neuroprotective propargylamine moiety of the anti-Parkinsonian drug rasagiline . This unique design results in a single agent with a multifaceted mechanism of action. Ladostigil functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby enhancing cholinergic transmission . Furthermore, after chronic administration, it acts as a brain-selective, irreversible inhibitor of monoamine oxidase (MAO)-A and -B, which increases levels of monoamine neurotransmitters and reduces oxidative stress associated with hydrogen peroxide production . Beyond these primary activities, preclinical studies highlight its significant research value in modulating key neuroprotective pathways. Ladostigil has been shown to regulate amyloid precursor protein (APP) processing via activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, promoting the non-amyloidogenic α-secretase pathway and reducing the production of neurotoxic amyloid-beta (Aβ) . It also upregulates vital neurotrophic factors, such as glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF), and demonstrates potent anti-apoptotic and anti-inflammatory properties . Researchers will find Ladostigil Tartrate particularly valuable for investigating therapeutic strategies that target multiple pathological processes simultaneously. Its multimodal activity profile encompasses cognitive enhancement, antidepressant-like effects, and protection against oxidative stress and neuronal damage, making it a superior tool for exploring neuroprotection and disease modification in various in vitro and in vivo models of neurodegeneration . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O8 B132575 (2R,3R)-2,3-dihydroxybutanedioic acid;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate CAS No. 209394-46-7

Properties

CAS No.

209394-46-7

Molecular Formula

C20H26N2O8

Molecular Weight

422.4 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate

InChI

InChI=1S/C16H20N2O2.C4H6O6/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;5-1(3(7)8)2(6)4(9)10/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m11/s1

InChI Key

DZMNQRCPJKPTNC-KBYGAXRISA-N

Isomeric SMILES

CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O

Pictograms

Acute Toxic; Irritant; Health Hazard

Synonyms

N-Ethyl-N-methylcarbamic Acid (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-_x000B_5-yl Ester (2R,3R)-2,3-Dihydroxybutanedioate;  TV 3326; 

Origin of Product

United States

Molecular and Cellular Pharmacodynamics of Ladostigil Tartrate

Enzymatic Target Interactions and Inhibition Characteristics

Ladostigil (B1674322) Tartrate is a novel compound that exhibits a dual mechanism of action, targeting both cholinesterases and monoamine oxidases. ontosight.ainewdrugapprovals.org This multifunctional approach is designed to address different aspects of neurodegenerative processes. usbio.net The development of Ladostigil was inspired by combining the structural features of rivastigmine (B141) and rasagiline (B1678815) to create a single molecule with both cholinesterase (ChE) and monoamine oxidase (MAO) inhibitory properties. usbio.netexplorationpub.comexplorationpub.com

Monoamine Oxidase (MAO) Inhibition Selectivity

Ladostigil is a brain-selective inhibitor of monoamine oxidase (MAO), targeting both MAO-A and MAO-B isoforms. ontosight.aigoogle.com MAO enzymes are responsible for the breakdown of monoamine neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine. ontosight.ai By inhibiting MAO, Ladostigil can increase the levels of these neurotransmitters in the brain. ontosight.ai

Ladostigil exhibits brain-selective MAO-A inhibitory activity. google.com This selective action in the brain is a key feature, as it may reduce the risk of certain side effects associated with non-selective MAO inhibitors. ontosight.ai The inhibition of MAO-A can lead to increased levels of serotonin and norepinephrine, which may contribute to antidepressant effects. google.com In vivo studies have demonstrated that Ladostigil inhibits both MAO-A and MAO-B in the brain. google.com

Inhibitory Constants of Ladostigil

Enzyme IC50 (μM)
Acetylcholinesterase (AChE) 31.8 medchemexpress.comdcchemicals.combiocat.com
Brain-Selective Monoamine Oxidase B (MAO-B) Inhibition

Ladostigil is recognized as a brain-selective inhibitor of monoamine oxidase (MAO), with a particular emphasis on MAO-B. google.commedchemexpress.comarctomsci.com This selectivity is a key feature of its pharmacological profile. In vivo studies have demonstrated that ladostigil inhibits both MAO-A and MAO-B selectively within the brain. google.com This brain-focused inhibition is significant as it may reduce the likelihood of certain peripheral side effects associated with non-selective MAO inhibitors. ontosight.ai

The mechanism involves the N-propargyl group within the ladostigil molecule, which is structurally related to rasagiline, a known irreversible MAO-B inhibitor. frontiersin.orgexplorationpub.comexplorationpub.com This propargyl moiety is crucial for its inhibitory action, binding irreversibly to the MAO-B enzyme. wikipedia.org The selective inhibition of MAO-B is thought to contribute to its neuroprotective effects by preventing the breakdown of dopamine and reducing the oxidative stress that results from monoamine metabolism. frontiersin.org

Discrepancy between In Vitro and In Vivo MAO Inhibitory Activity

Research into ladostigil has revealed a notable discrepancy between its inhibitory activities observed in laboratory settings (in vitro) versus within a living organism (in vivo). In vitro assays using rat brain homogenates show ladostigil has IC₅₀ values of 37.1 µM for MAO-B. medchemexpress.comarctomsci.com

However, in vivo studies present a more complex picture. For instance, chronic oral administration of ladostigil at a dose of 1 mg/kg/day to aging rats did not result in the inhibition of MAO-B, yet it prevented memory decline and neuroinflammation. frontiersin.org This suggests that the neuroprotective effects observed in vivo at lower doses may occur independently of significant MAO inhibition. google.com Higher doses are required to achieve substantial MAO inhibition in vivo. For example, a daily dose of 17 mg/kg in rats was shown to inhibit brain MAO-A and B by more than 60%. arctomsci.commybiosource.com

This disparity highlights that while ladostigil possesses MAO-B inhibitory properties, its neuroprotective actions in vivo, especially at lower concentrations, are not solely dependent on this mechanism. google.com

Neuroprotective Mechanisms of Ladostigil Tartrate Independent of Direct Enzymatic Inhibition

Beyond its role as an enzyme inhibitor, ladostigil exhibits significant neuroprotective properties through mechanisms that are independent of direct MAO or cholinesterase inhibition. google.comgoogle.com These effects are particularly evident at lower concentrations where enzymatic inhibition is minimal. google.com The neuroprotective actions include reducing oxidative stress, suppressing neuroinflammation, and modulating cellular processes that support neuron survival. frontiersin.orgpsu.edu

Modulation of Cellular Oxidative Stress Responses

A key aspect of ladostigil's neuroprotective capacity is its ability to modulate cellular responses to oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases. psu.edubiorxiv.org

Ladostigil has been shown to effectively reduce the production of reactive oxygen species (ROS). medchemexpress.comarctomsci.comchemsrc.com In studies using human neuroblastoma SH-SY5Y cells, ladostigil attenuated the generation of ROS induced by stressors like hydrogen peroxide and 3-morpholinosydnonimine (SIN-1), a nitric oxide donor. imrpress.comnih.govmdpi.com Pre-incubation with ladostigil significantly reduced the percentage of oxidized cells when exposed to H₂O₂. mdpi.com This antioxidant effect is crucial for protecting cellular components like lipids, proteins, and DNA from damage. biorxiv.org

Mitochondria are central to cellular energy production and are a primary source of ROS, making them vulnerable to oxidative damage. biorxiv.orgnih.gov Ladostigil has demonstrated the ability to protect mitochondria by preventing the collapse of the mitochondrial membrane potential (ΔΨm) under conditions of oxidative stress. google.commedchemexpress.comarctomsci.com In SH-SY5Y cells exposed to SIN-1, ladostigil helped maintain the mitochondrial potential. imrpress.com By preserving mitochondrial integrity, ladostigil supports cellular energy metabolism and helps maintain redox homeostasis, the balance between oxidizing and reducing agents within the cell. biorxiv.org

Ladostigil has been found to bolster the cell's own defense mechanisms against oxidative stress by inducing the activity and expression of several antioxidant enzymes. psu.eduimrpress.com Research indicates that ladostigil can increase the levels of enzymes such as catalase, glutathione (B108866) reductase, and peroxiredoxin 1. imrpress.com However, in some experimental models with SH-SY5Y cells under chronic oxidative stress from Sin1, ladostigil was observed to down-regulate the expression of antioxidant enzymes like superoxide (B77818) dismutase (Sod1, Sod2) and glutathione peroxidase 1 (Gpx1) that were initially upregulated by the stressor. nih.gov This may indicate a complex regulatory role where ladostigil helps restore homeostasis rather than simply upregulating these enzymes. Additionally, ladostigil has been shown to modulate the Nrf2 pathway, a major regulator of antioxidant genes, by influencing the expression of DJ-1, a redox sensor. biorxiv.orgresearchgate.net

Table of Research Findings on Ladostigil Tartrate

Pharmacodynamic Effect Model/System Key Findings References
MAO-B Inhibition Rat Brain Homogenate (In Vitro)IC₅₀ of 37.1 µM medchemexpress.comarctomsci.com
MAO-A/B Inhibition Rat Brain (In Vivo)>60% inhibition at 17 mg/kg daily arctomsci.commybiosource.com
ROS Production Human SH-SY5Y CellsAttenuated ROS production induced by H₂O₂ and SIN-1 imrpress.comnih.govmdpi.com
Mitochondrial Potential Human SH-SY5Y CellsPrevented the fall in mitochondrial membrane potential google.commedchemexpress.comarctomsci.comimrpress.com
Antioxidant Enzymes In Vitro StudiesInduced activity of catalase and glutathione reductase psu.eduimrpress.com
Antioxidant Gene Expression Human SH-SY5Y CellsModulated expression of Sod1, Sod2, Gpx1, and Nrf2 pathway genes nih.govbiorxiv.org

Regulation of Apoptotic and Cell Survival Pathways

Ladostigil demonstrates significant neuroprotective activities by modulating pathways central to programmed cell death and cell survival. medchemexpress.comarctomsci.com These actions are critical in models of neurodegeneration where neuronal loss is a key pathological feature. The compound has been shown to exert these effects by preventing the decrease in mitochondrial membrane potential and attenuating apoptotic cascades. arctomsci.comguidechem.comchemsrc.cominvivochem.com

A primary mechanism of Ladostigil's anti-apoptotic effect is the direct inhibition of caspase activation, a family of proteases essential for the execution of apoptosis. Research has consistently shown that Ladostigil inhibits the activation of caspase-3, a key executioner caspase. medchemexpress.comarctomsci.comguidechem.cominvivochem.com In studies using human neuroblastoma SK-N-SH cells, Ladostigil dose-dependently prevented caspase-3 activation and subsequent cell death, with a reported half-maximal inhibitory concentration (IC50) of 1.05 μM. nih.gov This inhibition of caspase cleavage is a crucial step in its ability to protect neurons from apoptotic stimuli. nih.gov Beyond specific caspase inhibition, Ladostigil's neuroprotective profile includes the broad inhibition of neuronal death markers. nih.govnih.gov

The regulation of apoptosis by Ladostigil is intricately linked to its ability to modulate the expression of the Bcl-2 family of proteins, which are critical regulators of mitochondrial-mediated apoptosis. These proteins include both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, like Bax and Bad.

Studies have demonstrated that Ladostigil treatment leads to a favorable shift in the balance of these proteins, promoting cell survival. Specifically, Ladostigil has been found to induce the gene and protein expression of the anti-apoptotic Bcl-2. medchemexpress.comarctomsci.comguidechem.comnih.gov Concurrently, it reduces the levels of the pro-apoptotic proteins Bad and Bax. medchemexpress.comarctomsci.comguidechem.comnih.gov This differential regulation helps to stabilize the mitochondrial membrane and prevent the release of pro-apoptotic factors, thereby inhibiting the downstream activation of caspases. nih.gov

Table 1: Effect of Ladostigil on Apoptotic Markers
Target Protein/MarkerObserved EffectCell ModelReference
Caspase-3 ActivationInhibition (IC50 = 1.05 μM)Human Neuroblastoma SK-N-SH nih.gov
Bcl-2Increased gene and protein expressionHuman Neuroblastoma SK-N-SH medchemexpress.comarctomsci.comguidechem.comnih.gov
BaxReduced gene and protein expressionHuman Neuroblastoma SK-N-SH medchemexpress.comarctomsci.comguidechem.comnih.gov
BadReduced gene and protein expressionHuman Neuroblastoma SK-N-SH nih.gov

Influence on Intracellular Signaling Cascades

Ladostigil's neuroprotective actions are further mediated by its ability to influence key intracellular signaling cascades that govern cell fate, plasticity, and survival. nih.govimrpress.com

Ladostigil has been shown to activate the Protein Kinase C (PKC) signaling pathway. nih.govimrpress.com Research indicates that the compound elevates the levels of phosphorylated PKC (pPKC). nih.gov The activation of PKC is significant as this pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The stimulatory effect of Ladostigil on the PKC cascade has been directly linked to its ability to modulate amyloid precursor protein (APP) processing. imrpress.com This activation appears to be a property of the propargylamine (B41283) moiety within the Ladostigil structure and is independent of its cholinesterase or monoamine oxidase inhibitory activities. nih.govscienceopen.com

Ladostigil also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for transducing extracellular signals to cellular responses. nih.govimrpress.com The compound has been found to promote the phosphorylation of the extracellular signal-regulated kinases p44 and p42 (ERK1/2). imrpress.com The activation of the ERK pathway is associated with cell survival and synaptic plasticity, suggesting a role in the cognitive-enhancing effects observed in some preclinical models. imrpress.com

Conversely, in models of neuroinflammation using activated microglia, Ladostigil has been reported to reduce the phosphorylation of both ERK1/2 and p38 MAPK. nih.gov The p38 MAPK pathway is often associated with pro-inflammatory and pro-apoptotic signaling. nih.govfrontiersin.org By reducing p38 phosphorylation in activated microglia, Ladostigil may attenuate inflammatory responses. nih.gov Furthermore, Ladostigil was found to decrease the expression of Early Growth Response protein 1 (Egr1), a transcription factor activated by the MAPK/ERK pathway that can promote APP processing towards the amyloidogenic pathway. nih.gov

Table 2: Modulation of Signaling Cascades by Ladostigil
Signaling PathwayKey ProteinObserved EffectCellular ContextReference
Protein Kinase C (PKC)pPKCIncreased phosphorylationNeuroblastoma Cells nih.gov
Mitogen-Activated Protein Kinase (MAPK)pERK1/2 (p44/42)Increased phosphorylationNeuronal Models imrpress.com
pERK1/2, p38Reduced phosphorylationActivated Microglia nih.gov

Amyloid Precursor Protein (APP) Processing Modulation

A key aspect of Ladostigil's pharmacodynamics is its ability to modulate the processing of the Amyloid Precursor Protein (APP). nih.govimrpress.comvulcanchem.com Dysregulated APP processing is a central element in the pathology of Alzheimer's disease. Ladostigil promotes the non-amyloidogenic processing of APP, which precludes the formation of neurotoxic amyloid-beta (Aβ) peptides. nih.gov

Research has shown that Ladostigil stimulates the α-secretase proteolytic pathway. nih.govscienceopen.com This pathway cleaves APP within the Aβ domain, leading to the release of the soluble, neuroprotective sAPPα fragment. scienceopen.com This effect is accompanied by a reduction in the levels of the full-length holo-APP protein, which occurs without altering APP mRNA levels, suggesting a post-transcriptional regulatory mechanism. nih.gov The modulation of APP processing by Ladostigil is believed to be a consequence of its activation of the PKC and MAPK signaling pathways. imrpress.com This specific activity is not linked to its cholinesterase inhibitory function but rather to its propargylamine component. nih.govscienceopen.com

Stimulation of Non-Amyloidogenic Alpha-Secretase Proteolytic Pathway

Ladostigil has been shown to modulate the processing of amyloid precursor protein (APP) by favoring the non-amyloidogenic pathway. imrpress.com This pathway is mediated by the enzyme α-secretase, which cleaves APP within the amyloid-beta (Aβ) domain, thereby precluding the formation of the neurotoxic Aβ peptide. The cleavage results in the release of a soluble ectodomain known as sAPPα. imrpress.com

Research indicates that ladostigil stimulates the proteolytic activity of α-secretase, leading to an increased release of the neuroprotective sAPPα. nih.govresearchgate.net This effect is linked to the drug's ability to activate specific intracellular signaling cascades. Studies using neuroblastoma SK-N-SH cells demonstrated that ladostigil elevates the levels of phosphorylated protein kinase C (pPKC). nih.gov The activation of the PKC and mitogen-activated protein kinase (MAPK) cascades is a key mechanism through which ladostigil promotes α-secretase activity. imrpress.com By diverting APP processing towards this pathway, ladostigil reduces the potential for the generation of amyloidogenic fragments. imrpress.com This action is considered a significant component of its neuroprotective profile.

Post-Transcriptional Regulation of Holo-APP Levels

In addition to promoting the non-amyloidogenic pathway, ladostigil exerts regulatory effects on the levels of full-length, or holo-APP. In cellular models of apoptosis, treatment with ladostigil resulted in a marked decrease in the protein levels of holo-APP. nih.gov Crucially, this reduction in protein occurred without any corresponding alteration in APP mRNA levels. nih.gov This finding strongly suggests that ladostigil's regulatory action happens at the post-transcriptional level, influencing the translation of APP mRNA into protein. nih.gov

The mechanism may involve the iron-responsive element (IRE) located in the 5' untranslated region (5'UTR) of APP mRNA. nih.govresearchgate.net This region can modulate the translation of the protein. researchgate.net Compounds that interact with this element can influence the rate of APP synthesis. researchgate.net The regulation of holo-APP levels by ladostigil has also been observed in vivo, where treatment decreased holo-APP levels in the hippocampus of mice. imrpress.com This post-transcriptional downregulation of APP, combined with the stimulation of its non-amyloidogenic processing, represents a dual mechanism for reducing the substrate available for amyloidogenic cleavage. imrpress.com

Enhancement of Neurotrophic Factor Expression

Ladostigil has been demonstrated to increase the expression of key neurotrophic factors that are crucial for neuronal survival, function, and plasticity. This action is believed to be linked to its propargylamine moiety, a feature it shares with rasagiline. nih.gov The induction of these factors may underpin the drug's neuroprotective and potential disease-modifying effects. nih.gov

Induction of Brain-Derived Neurotrophic Factor (BDNF)

Research has consistently shown that ladostigil enhances the expression of Brain-Derived Neurotrophic Factor (BDNF). nih.gov BDNF is a critical neurotrophin involved in supporting the survival of existing neurons, promoting the growth and differentiation of new neurons and synapses, and modulating synaptic plasticity. The induction of BDNF by ladostigil is associated with the activation of the phosphatidylinositol 3-kinase (PI3K) and MAPK signaling pathways, which are vital for cell survival. nih.gov This upregulation of BDNF is considered a key element in the neurorescue and neuroprotective mechanisms of ladostigil. nih.goven-journal.org

Upregulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF)

Similar to its effect on BDNF, ladostigil also upregulates the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF). nih.gov GDNF is a potent neurotrophic factor for several neuronal populations, including dopaminergic neurons, which are significantly affected in Parkinson's disease. The enhancement of GDNF expression by ladostigil is also linked to the activation of survival signaling pathways like PI3K and MAPK. nih.gov By increasing the endogenous levels of both BDNF and GDNF, ladostigil may provide trophic support to vulnerable neuronal populations, helping to counteract degenerative processes. nih.goven-journal.org

Neurotrophic FactorEffect of LadostigilAssociated Signaling PathwaysReference
Brain-Derived Neurotrophic Factor (BDNF)Enhanced ExpressionPI3K, MAPK nih.gov
Glial Cell Line-Derived Neurotrophic Factor (GDNF)Upregulated ExpressionPI3K, MAPK nih.gov

Potential for Iron Chelation and Neurodegeneration Linkages

While ladostigil itself is not primarily characterized as an iron chelator, its development from rasagiline and the creation of related compounds like M30 highlight the therapeutic strategy of targeting iron dyshomeostasis in neurodegeneration. nih.goven-journal.org Iron is a critical element that can contribute to oxidative stress through the generation of reactive oxygen species, and its accumulation has been observed in the brains of patients with neurodegenerative diseases. en-journal.org

The link between ladostigil's pharmacodynamics and iron regulation is most evident in its influence on APP. As previously mentioned, APP mRNA contains a functional iron-responsive element (IRE) in its 5'UTR, similar to other iron-regulated proteins like ferritin and transferrin. nih.govresearchgate.net This directly connects APP synthesis to cellular iron status. By modulating APP processing and translation, ladostigil indirectly interacts with these iron-regulatory pathways. Furthermore, related multi-target compounds derived from the same pharmacophore, such as M30, were specifically designed to possess potent iron-chelating properties in addition to MAO inhibition. nih.gov This suggests that addressing metal-protein interactions and iron-induced toxicity is a key aspect of this class of drugs. nih.gov

Promotion of Neurogenesis and Neuroplasticity

Ladostigil has demonstrated effects that promote neurogenesis and neuroplasticity, which are vital processes for brain repair and cognitive function. researchgate.netnih.gov Its neuroprotective activities contribute to a cellular environment that is conducive to the survival of new neurons. The induction of neurotrophic factors like BDNF is central to this effect, as BDNF is a well-established mediator of neurogenesis and synaptic plasticity. en-journal.org

Studies have shown that ladostigil possesses neurorestorative activity, which is the capacity to aid in the recovery of neuronal function after an insult. en-journal.orgscienceopen.com This is partly attributed to the propargylamine moiety of the molecule, which confers neuroprotective properties against various cytotoxic insults. scienceopen.com The ability of ladostigil to activate signaling molecules such as PKC further contributes to its role in promoting neuronal survival and plasticity. en-journal.org By fostering an environment that supports the generation and integration of new neurons and enhances synaptic connections, ladostigil may help to counteract the neuronal loss and synaptic dysfunction characteristic of neurodegenerative disorders.

Neuroinflammatory Modulation by Ladostigil Tartrate

Impact on Glial Cell Activation and Phenotypes

Glial cells, including microglia and astrocytes, are the primary immune responders in the central nervous system. While essential for neuronal health, their chronic activation can lead to a detrimental pro-inflammatory state. Ladostigil (B1674322) Tartrate has been shown to mitigate this response.

Research indicates that Ladostigil Tartrate can prevent gliosis, the reactive proliferation and activation of glial cells. In rat models of neurodegeneration induced by streptozotocin (B1681764) (STZ), activated microglia and astrocytes were observed in various brain regions, including the cortex and hippocampus. nih.govresearchgate.net Daily oral administration of Ladostigil was found to prevent these glial changes. nih.govresearchgate.net Similarly, long-term treatment with Ladostigil in aging rats prevented the age-associated increase in activated microglia and astrocytes in hippocampal and white matter regions. mdpi.comcore.ac.uk This anti-inflammatory activity is considered a core component of its neuroprotective effects. biorxiv.org The compound's ability to reduce glial activation is linked to improved outcomes in spatial memory. core.ac.uk Studies have shown that Ladostigil treatment can change the degree of microglial activation in aging rats, contributing to its anti-inflammatory role in the brain. mdpi.com

Ladostigil Tartrate influences both the shape and function of microglia, the brain's resident immune cells. In a healthy state, microglia exhibit a ramified morphology with long processes. nih.gov Upon injury or in response to inflammatory stimuli, they retract these processes and adopt a more amoeboid shape, characteristic of an activated state. nih.gov Chronic treatment with Ladostigil in old rats has been shown to affect microglial morphology, consistent with a reduction in their activation state. mdpi.com In studies using STZ-injected rats, distinct zones of microglial activation were identified near the injection site. google.com These zones contained microglia with different morphologies, from quiescent cells to those with a round soma devoid of processes (fully activated). google.com Treatment with Ladostigil was shown to prevent these STZ-induced morphological changes in microglia. researchgate.net By modulating microglia back towards a resting phenotype, Ladostigil helps to curb the chronic neuroinflammation associated with aging and neurodegenerative conditions. mdpi.comfrontiersin.org

Regulation of Pro-Inflammatory Cytokine Expression and Secretion

A key feature of neuroinflammation is the overproduction of pro-inflammatory cytokines. Ladostigil Tartrate has been consistently shown to suppress the expression and release of several key cytokines.

Ladostigil Tartrate effectively reduces levels of Tumor Necrosis Factor-alpha (TNFα), a major pro-inflammatory cytokine. sigmaaldrich.com In vitro studies using primary mouse microglial cultures activated by lipopolysaccharide (LPS), Ladostigil was found to downregulate the gene expression of TNFα. nih.gov Further experiments confirmed a dose-related reduction in the release of TNFα from microglia activated by a combination of benzoyl ATP (BzATP) and LPS. nih.govresearchgate.net The compound also demonstrated the ability to reduce TNFα in the spleen of mice injected with LPS, highlighting its systemic anti-inflammatory potential. mdpi.com This suppression is believed to occur through the inhibition of key signaling pathways, such as the nuclear translocation of NF-κB. mdpi.combiorxiv.org

Ladostigil Tartrate also significantly reduces the expression and secretion of Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). nih.gov In aging rats, six months of treatment with Ladostigil suppressed the overexpression of genes encoding for IL-1β and IL-6 in the brain. nih.govnih.gov In primary microglial cultures stimulated with LPS and BzATP, Ladostigil was shown to reduce the secretion of IL-1β and IL-6 proteins by approximately 50% at a concentration of 1 x 10⁻¹¹ M. nih.govfrontiersin.orgnih.gov Like its effect on TNFα, Ladostigil's ability to downregulate IL-1β and IL-6 gene expression is linked to its modulation of intracellular signaling cascades, including the phosphorylation of ERK1/2 and p38, and the nuclear translocation of NF-κB. nih.govfrontiersin.org

Table 1: Effect of Ladostigil Tartrate on Pro-Inflammatory Cytokine Secretion in Activated Microglia
CytokineExperimental ModelKey FindingReference
TNFαPrimary mouse microglia activated by LPS/BzATPDose-dependent reduction in secretion. nih.govresearchgate.net
IL-1βPrimary mouse microglia activated by LPS/BzATPSecretion reduced by ≈50% at 1x10-11 M concentration. nih.govfrontiersin.orgnih.gov
IL-6Primary mouse microglia activated by LPS/BzATPSecretion reduced by ≈50% at 1x10-11 M concentration. nih.govfrontiersin.orgnih.gov
TNFα, IL-1β, IL-6Aging rat brain (6-month treatment)Suppressed overexpression of genes encoding these cytokines. nih.govnih.gov

Modulation of Immune Regulatory Proteins and Transcription Factors

The anti-inflammatory effects of Ladostigil Tartrate are mediated by its influence on critical intracellular proteins and transcription factors that govern the immune response. RNA sequencing analysis of activated microglia revealed that Ladostigil significantly modulates several key regulators. nih.govfrontiersin.org

One of the primary targets is the transcription factor Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) . NF-κB is a pivotal regulator of inflammation, and its translocation to the nucleus promotes the transcription of pro-inflammatory cytokines. biorxiv.orgfrontiersin.org Ladostigil has been shown to reduce the nuclear translocation of NF-κB in activated microglia, thereby inhibiting the inflammatory cascade at a fundamental level. mdpi.comnih.gov

Ladostigil also affects the Early Growth Response Protein 1 (Egr1) , a transcription factor that is upregulated in response to inflammatory stimuli and is found at increased levels in neurodegenerative diseases. nih.govnih.gov Ladostigil significantly decreases Egr1 gene expression and reduces the amount of EGR1 protein in the nucleus of activated microglia. nih.govnih.gov

Conversely, Ladostigil upregulates the expression of TNF alpha-induced protein 3 (TNFaIP3) , also known as A20. nih.govnih.gov TNFaIP3 is a crucial anti-inflammatory protein that acts as a negative feedback regulator of NF-κB signaling, effectively suppressing cytokine release. nih.govfrontiersin.org By increasing the levels of TNFaIP3 in the microglial cytoplasm, Ladostigil enhances the cell's own mechanisms for terminating an inflammatory response. nih.govfrontiersin.orgnih.gov

Furthermore, Ladostigil has been found to reduce the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38 , which are upstream activators of inflammatory gene expression. nih.govfrontiersin.org The restoration of normal signaling of these key regulatory proteins is believed to be a primary mechanism behind Ladostigil's ability to prevent inflammatory changes in the brain. nih.govfrontiersin.orgnih.gov

Influence on TNF Alpha-Induced Protein 3 (TNFaIP3)

Ladostigil has been shown to upregulate the expression of TNF alpha-induced protein 3 (TNFaIP3), a potent negative feedback regulator of inflammation. frontiersin.org In studies involving microglia activated by lipopolysaccharides (LPS) and benzoyl ATP (BzATP), ladostigil treatment led to a significant increase in TNFaIP3 protein levels in the cytoplasm. nih.gov Specifically, while BzATP/LPS alone caused a small increase in TNFaIP3, the addition of ladostigil further enhanced this effect. nih.gov

This upregulation of TNFaIP3 is crucial as it acts to terminate the activation of NF-κB in response to various inflammatory stimuli, including LPS, IL-1β, and TNFα. nih.gov By increasing the levels of this ubiquitin-modifying enzyme, ladostigil helps to suppress the release of pro-inflammatory cytokines. nih.gov Confocal microscopy has visually confirmed the increased immunoreactivity of TNFaIP3 protein in the microglial cytoplasm following ladostigil treatment in the presence of inflammatory agents. researchgate.net

Regulation of Early-Growth Response Protein 1 (EGR1) Nuclear Translocation

Ladostigil exerts a regulatory effect on Early-Growth Response Protein 1 (EGR1), a transcription factor involved in the expression of inflammatory genes. frontiersin.org In activated microglia, ladostigil has been observed to significantly decrease the gene expression of Egr1. nih.gov Furthermore, it effectively reduces the amount of EGR1 protein that translocates to the nucleus following activation by inflammatory stimuli. nih.gov

This reduction in EGR1 nuclear translocation is a key aspect of ladostigil's anti-inflammatory mechanism. frontiersin.org By downregulating EGR1, ladostigil helps to control the expression of genes that contribute to the inflammatory cascade. nih.gov RNA sequencing analysis has confirmed that ladostigil downregulates Egr1 transcripts in microglia activated by BzATP/LPS. nih.gov

Interplay with Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NF-κB) Signaling

Ladostigil has been shown to interfere with the Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NF-κB) signaling pathway, a central mediator of inflammation. biorxiv.org In primary mouse microglial cultures stimulated with LPS, ladostigil was found to reduce the nuclear translocation of NF-κB. nih.gov This action is significant because NF-κB activation is strongly associated with aging and is elevated in the brains of individuals with neurodegenerative diseases. frontiersin.org

The suppression of NF-κB translocation by ladostigil is thought to be a primary mechanism behind its ability to decrease the release of pro-inflammatory cytokines like TNFα and IL-1β. biorxiv.orgnih.gov By inhibiting the movement of NF-κB into the nucleus, ladostigil effectively dampens the transcription of genes encoding these inflammatory molecules. biorxiv.org This effect is mediated in part by a reduction in the phosphorylation sites that are crucial for driving NF-κB's translocation. nih.gov

Interaction with Purinergic Receptors and Inflammasome Pathways (e.g., P2X7)

Ladostigil's anti-inflammatory actions also involve its interaction with purinergic receptors, particularly the P2X7 receptor, and subsequent inflammasome pathways. nih.gov The P2X7 receptor is an ATP-gated ion channel that, when activated, can trigger the assembly of the NLRP3 inflammasome, a multiprotein complex that leads to the maturation and release of pro-inflammatory cytokines like IL-1β. frontiersin.orgnih.gov

In experimental models using primary cultures of mouse microglia, the activation of P2X7 receptors with the agonist benzoyl ATP (BzATP), in combination with LPS, was used to induce an inflammatory response. frontiersin.org Research indicates that ladostigil can modulate the consequences of this activation. nih.gov While direct binding to the P2X7 receptor is not explicitly detailed, ladostigil's ability to reduce the secretion of IL-1β and IL-6 from these activated microglia suggests an interference with the downstream signaling cascade initiated by P2X7 receptor stimulation. nih.govnih.gov Furthermore, RNA-seq analysis of SH-SY5Y cells under stress showed that the purinergic receptor P2X7 was a notable gene affected, pointing to the relevance of this pathway in cellular stress responses that ladostigil can modulate. nih.gov

Preclinical Research Methodologies and Experimental Models in Ladostigil Tartrate Investigations

In Vitro Experimental Paradigms

In vitro studies form the cornerstone of understanding the cellular and molecular effects of Ladostigil (B1674322) tartrate. These controlled laboratory experiments allow for the detailed examination of the compound's influence on specific cell types and pathways implicated in neurodegenerative processes.

To investigate the neuroprotective potential of Ladostigil tartrate, researchers have employed several well-established neuronal cell line models. These cell lines provide a consistent and reproducible system to study the compound's effects on neuronal health, survival, and response to stress.

Human neuroblastoma cell lines, such as SH-SY5Y and its parent line SK-N-SH, are widely used to model neuronal responses to oxidative stress and apoptosis, key pathological features of many neurodegenerative diseases. nih.govpsu.edu Studies have shown that SH-SY5Y cells, when exposed to stressors like hydrogen peroxide (H₂O₂) or 3-morpholinosydnonimine (Sin1), undergo apoptotic cell death. nih.govresearchgate.net

Ladostigil has demonstrated a protective role in these models. It has been observed to attenuate the cell death induced by these stressors. researchgate.netbiorxiv.org The compound exerts its neuroprotective effects by preventing the fall in mitochondrial membrane potential, a critical event in the apoptotic cascade. medchemexpress.comchemsrc.com Furthermore, Ladostigil has been shown to inhibit the activation of caspase-3, a key executioner enzyme in apoptosis, and to modulate the expression of apoptosis-related genes, such as increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic Bad and Bax. medchemexpress.comchemsrc.com

The PC12 cell line, derived from a rat adrenal pheochromocytoma, is another valuable model for neuroprotection studies. nih.govnih.gov These cells, upon treatment with nerve growth factor (NGF), differentiate into cells with neuron-like characteristics, making them suitable for studying neuronal processes. nih.govescholarship.org While direct studies of Ladostigil tartrate in PC12 cells are less commonly cited in the provided context, the use of this cell line is a standard approach in neuropharmacology to assess the neuroprotective effects of various compounds. PC12 cells are often used to investigate pathways related to neuronal survival and differentiation.

A variety of assays are employed to quantify the effects of Ladostigil tartrate on cell health. Cell viability is commonly measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses metabolic activity. researchgate.net

To distinguish between different modes of cell death, flow cytometry is a powerful tool. researchgate.net Using fluorescent dyes like Propidium Iodide (PI) and Annexin V, researchers can differentiate between healthy, apoptotic, and necrotic cells. researchgate.net PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic), while Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane, an early marker of apoptosis. researchgate.net Studies have utilized these techniques to demonstrate that Ladostigil can attenuate both apoptotic and necrotic cell death induced by oxidative stressors. researchgate.netbiorxiv.org

Cell LineStressorAssayKey Finding with Ladostigil TartrateCitation
SH-SY5YHydrogen Peroxide (H₂O₂), Sin1MTT Assay, Flow Cytometry (PI/Annexin V)Attenuated apoptotic and necrotic cell death. researchgate.netbiorxiv.org
SK-N-SHOxidative Stress InsultsCaspase-3 activation, Gene/protein expressionInhibited caspase-3 activation, increased Bcl-2, decreased Bad and Bax. medchemexpress.comchemsrc.com

To delve deeper into the molecular mechanisms of Ladostigil tartrate, researchers analyze its impact on gene and protein expression. RNA sequencing (RNA-seq) provides a comprehensive view of the transcriptome, revealing changes in the expression of thousands of genes simultaneously. nih.govresearchgate.net Studies using RNA-seq on SH-SY5Y cells have shown that under oxidative stress, there is a downregulation of genes involved in protein folding and proteostasis. nih.gov Ladostigil treatment was found to affect genes related to membrane dynamics. nih.gov

Western blotting is a technique used to detect and quantify specific proteins. This method has been instrumental in confirming the effects of Ladostigil on the protein level. For instance, Western blotting has been used to show that Ladostigil reduces the expression of pro-apoptotic proteins like Bad and Bax, while increasing the anti-apoptotic protein Bcl-2 in SK-N-SH cells. medchemexpress.comchemsrc.com In microglia, it has been shown to decrease the nuclear translocation of NF-κB and the phosphorylation of ERK1/2 and p38. nih.gov

TechniqueCell Line/ModelConditionEffect of Ladostigil TartrateCitation
RNA-seqSH-SY5YOxidative StressAltered expression of genes related to membrane dynamics. nih.gov
Western BlotSK-N-SHOxidative StressIncreased Bcl-2, decreased Bad and Bax protein expression. medchemexpress.comchemsrc.com
Western BlotPrimary MicrogliaLPS ActivationDecreased nuclear translocation of NF-κB and phosphorylation of ERK1/2 and p38. nih.gov

Recent research has expanded to investigate the role of long non-coding RNAs (lncRNAs) in the cellular response to stress and the effects of Ladostigil tartrate. LncRNAs are emerging as critical regulators of gene expression. biorxiv.orgnih.gov

In SH-SY5Y cells subjected to oxidative stress with Sin1, RNA-seq analysis revealed that a significant portion of the differentially expressed transcripts were lncRNAs. researchgate.netbiorxiv.org Specifically, 94 lncRNAs were found to be differently expressed, including MALAT1, which has anti-inflammatory and anti-apoptotic functions, and others involved in redox homeostasis (MIAT, GABPB1-AS1) and neurodegeneration (NEAT1). researchgate.netbiorxiv.org Furthermore, studies have shown that stressors like H₂O₂ and Sin1 increase the expression of DJ-1, a redox sensor that modulates the key antioxidant transcription factor Nrf2. researchgate.netbiorxiv.org Ladostigil treatment was found to restore the expression of DJ-1 to its baseline levels, highlighting its role in maintaining cellular homeostasis through the regulation of lncRNAs and key signaling pathways. researchgate.netbiorxiv.org

ConditionCell LineKey lncRNAs/Pathways AffectedEffect of Ladostigil TartrateCitation
Oxidative Stress (Sin1)SH-SY5YUpregulation of lncRNAs (e.g., MALAT1, MIAT, NEAT1), increased DJ-1 expression.Restored DJ-1 expression to baseline. researchgate.netbiorxiv.org

Primary Glial Cell Culture Models

Primary glial cell cultures, particularly those of microglia, serve as a vital tool for studying neuroinflammation in a controlled environment. These models allow for the direct assessment of a compound's ability to modulate glial activation and the subsequent release of inflammatory mediators.

Microglial Activation Studies (e.g., LPS/ATP-induced)

To mimic the inflammatory conditions observed in neurodegenerative diseases, primary microglial cultures are often stimulated with pro-inflammatory agents. A common method involves the use of lipopolysaccharide (LPS) in combination with adenosine (B11128) triphosphate (ATP) or benzoyl ATP (BzATP). biorxiv.orgmdpi.comnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, activates microglia through Toll-like receptor 4 (TLR4), while ATP/BzATP stimulates purinergic P2X7 receptors. nih.govfrontiersin.org This dual stimulation triggers a robust inflammatory response, characterized by morphological changes in the microglia from a resting, ramified state to an activated, amoeboid shape, and the release of pro-inflammatory cytokines. nih.gov

In studies investigating ladostigil, primary murine microglia have been activated with LPS (e.g., 0.75 µg/mL) and BzATP (e.g., 400 µM) to induce an inflammatory state. nih.govnih.gov The effect of ladostigil on this activated phenotype is then assessed.

Measurement of Inflammatory Mediator Release

A key aspect of microglial activation studies is the quantification of released inflammatory mediators. Following stimulation with LPS and ATP/BzATP, the culture medium is collected to measure the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). biorxiv.orgmdpi.comnih.gov

Research has shown that ladostigil can significantly reduce the secretion of these cytokines from activated microglia. nih.govfrontiersin.org In one study, ladostigil, at concentrations as low as 1 x 10⁻¹³ M for TNF-α and IL-6, and 1 x 10⁻¹² M for IL-1β, was able to decrease their secretion. nih.gov Maximal reductions of approximately 50% for IL-1β and IL-6 were observed with ladostigil concentrations ranging from 1 x 10⁻¹¹ M to 1 x 10⁻⁹ M. nih.govnih.gov These findings highlight the potent anti-inflammatory properties of ladostigil at the cellular level.

Analysis of Signaling Pathway Modulation

To understand the molecular mechanisms underlying the anti-inflammatory effects of ladostigil, researchers analyze its impact on intracellular signaling pathways. In activated microglia, the release of pro-inflammatory cytokines is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. frontiersin.orgucl.ac.uk

Studies have demonstrated that ladostigil can modulate these pathways. It has been observed to reduce the nuclear translocation of NF-κB and the phosphorylation of ERK1/2 and p38, which are key components of the MAPK pathway. nih.gov Furthermore, RNA sequencing analysis of microglia treated with BzATP/LPS and ladostigil revealed significant changes in gene expression. Ladostigil was found to decrease the expression of the early-growth response protein 1 (Egr1) gene, which is upregulated in neurodegenerative diseases, and reduce the levels of EGR1 protein in the nucleus. nih.govfrontiersin.orgnih.gov Conversely, ladostigil increased the levels of TNF alpha-induced protein 3 (TNFAIP3) in the cytoplasm, a protein known to suppress cytokine release. nih.govfrontiersin.orgnih.gov This modulation of key regulatory proteins provides a mechanistic explanation for ladostigil's ability to curb neuroinflammation.

Biochemical and Cell-Free Enzyme Activity Assays

Biochemical and cell-free assays are essential for determining the direct inhibitory effects of a compound on specific enzymes. For ladostigil, these assays have been crucial in quantifying its potency as a cholinesterase and monoamine oxidase inhibitor.

Quantification of Cholinesterase Inhibition Potency

Ladostigil has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine (B1216132). rssing.comnih.gov The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. nih.gov

The inhibitory potency of ladostigil and its metabolites is determined using in vitro kinetic studies. These assays measure the rate of enzyme inhibition and can provide values such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For instance, ladostigil has been reported to have an IC50 value of 31.8 μM for AChE. dcchemicals.commedchemexpress.combiocat.commedchemexpress.com It acts as a pseudo-reversible inhibitor of AChE, with studies showing that the maximal inhibition achievable does not typically exceed 50-55%. nih.gov This characteristic is attributed to the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI. nih.gov

CompoundEnzymeIC50 (μM)
LadostigilAChE31.8 dcchemicals.commedchemexpress.combiocat.commedchemexpress.com
LadostigilMAO-B37.1 dcchemicals.commedchemexpress.combiocat.commedchemexpress.com
Determination of Monoamine Oxidase Inhibition Potency

In addition to its effects on cholinesterases, ladostigil is also a brain-selective inhibitor of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. biorxiv.orgrssing.comgoogle.com These enzymes are responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and noradrenaline. science.gov Inhibition of MAO-B is of particular interest in the context of neurodegenerative diseases like Parkinson's disease.

Cell-free enzyme activity assays are used to quantify the inhibitory potency of ladostigil against MAO-A and MAO-B. These assays have determined that ladostigil is an irreversible inhibitor of MAO-B. rssing.com The IC50 value for the inhibition of MAO-B by ladostigil has been reported as 37.1 μM. dcchemicals.commedchemexpress.combiocat.commedchemexpress.comvulcanchem.com Interestingly, while ladostigil itself shows weak MAO inhibitory activity in vitro, its chronic oral administration leads to selective inhibition of both MAO-A and MAO-B in the brain. google.comscience.gov

In Vivo Animal Models

In vivo animal models are indispensable for studying the complex interplay of physiological and pathological processes that characterize neurodegenerative disorders. Research on Ladostigil Tartrate has employed several well-established rodent models to simulate different aspects of these conditions.

Models of Age-Related Neurodegeneration and Cognitive Impairment

The natural aging process in rodents is associated with cognitive decline and neuroinflammation, providing a relevant platform to test potential anti-aging therapies. Chronic treatment with Ladostigil in aged rats has been shown to prevent age-related memory deficits. nih.govnih.gov Studies have demonstrated that Ladostigil can mitigate the increase in activated microglia and astrocytes in brain regions critical for memory, such as the hippocampus. nih.govfrontiersin.org This effect is linked to a reduction in gliosis and the preservation of cholinergic activity. nih.gov

Long-term administration of Ladostigil to aged rats, starting at 16 months, prevented the age-related decline in spatial memory. nih.gov Furthermore, it has been observed that Ladostigil can prevent learning deficits in aged rats and reduce the overexpression of genes linked to pro-inflammatory cytokines and those that negatively impact synaptic function. frontiersin.orggoogle.com These findings suggest that Ladostigil's neuroprotective effects in the aging brain may be mediated, at least in part, by its anti-inflammatory and antioxidant properties. biorxiv.orgmdpi.com

Interactive Table: Effects of Ladostigil Tartrate in Aged Rodent Models

Model Key Findings Reference
Aged Rats (16-22 months) Prevented age-related increase in activated astrocytes and microglia in the hippocampus. nih.gov
Aged Rats (20.5 months) Prevented the loss of novel object recognition and reference memory. nih.gov
Aged Rats Improved spatial memory. nih.gov
Aged Rats Reduced overexpression of genes adversely affecting synaptic function. frontiersin.org

Chemically-induced models of cognitive impairment are valuable tools for investigating the symptomatic and disease-modifying potential of new compounds. The administration of scopolamine, a muscarinic receptor antagonist, induces transient memory deficits and is used to screen for compounds with cholinergic activity. Ladostigil has been shown to effectively antagonize scopolamine-induced spatial memory impairments in rats, indicating its ability to enhance central cholinergic activity. en-journal.orgnih.gov

Intracerebroventricular injection of streptozotocin (B1681764) (STZ) is used to model sporadic Alzheimer's disease, as it induces insulin (B600854) resistance, oxidative stress, and neuroinflammation in the brain, leading to cognitive deficits. nih.govimrpress.com Studies have shown that Ladostigil can prevent the memory deficits induced by STZ in rats. imrpress.comnewdrugapprovals.org This protective effect is associated with a reduction in gliosis and oxidative-nitrative stress. nih.govimrpress.com Chronic administration of Ladostigil before and after STZ injection significantly mitigated the alterations in microglia and astrocytes and prevented the development of episodic memory deficits. imrpress.com

Interactive Table: Ladostigil Tartrate in Chemically-Induced Cognitive Deficit Models

Model Inducing Agent Key Findings Reference
Rat Model of Spatial Memory Impairment Scopolamine Antagonized spatial memory deficits, indicating significant increases in brain cholinergic activity. en-journal.orgnih.gov
Rat Model of Sporadic Alzheimer's Disease Streptozotocin (STZ) Prevented deficits in episodic and spatial memory. nih.govnewdrugapprovals.org
Rat Model of Sporadic Alzheimer's Disease Streptozotocin (STZ) Reduced gliosis and oxidative-nitrative stress. nih.govimrpress.com

Models of Neurodegenerative Diseases and Brain Injury

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to create animal models of Parkinson's disease. MPTP selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits akin to those seen in Parkinson's patients. Chronic treatment with Ladostigil has been demonstrated to prevent the destruction of nigrostriatal neurons induced by MPTP in mice. en-journal.orgscienceopen.com This neuroprotective effect is attributed to the propargylamine (B41283) moiety within the Ladostigil molecule. en-journal.org

Research has shown that chronic administration of Ladostigil completely prevented the depletion of striatal dopamine and its metabolites, DOPAC and HVA, by MPTP. en-journal.orgscienceopen.com This was achieved at a dose that also inhibited both monoamine oxidase-A (MAO-A) and MAO-B in the brain. en-journal.org The inhibition of MAO-B is crucial as this enzyme is involved in the metabolic conversion of MPTP to its active toxic form, MPP+. scienceopen.com

Interactive Table: Research Findings of Ladostigil Tartrate in MPTP-Induced Parkinsonian Models

Model Key Findings Reference
MPTP-Induced Parkinsonian Mice Prevented the destruction of nigrostriatal neurons. en-journal.orgscienceopen.com
MPTP-Induced Parkinsonian Mice Completely prevented the depletion of striatal dopamine and its metabolites (DOPAC and HVA). en-journal.orgscienceopen.com
MPTP-Induced Parkinsonian Mice Attenuated striatal dopamine depletion. science.gov

Global cerebral ischemia, often modeled in gerbils by transient bilateral carotid artery occlusion, leads to delayed neuronal death, particularly in the vulnerable CA1 region of the hippocampus. This model is used to evaluate the neuroprotective potential of compounds against ischemic brain injury. Ladostigil has demonstrated significant neuroprotective activity in this model, reducing hippocampal cell damage following global ischemia. en-journal.orgnih.gov The propargylamine component of Ladostigil is thought to confer this neuroprotective activity against cytotoxicity induced by ischemia. en-journal.org These findings highlight the potential of Ladostigil to mitigate neuronal damage in conditions involving cerebral ischemia. nih.govnewdrugapprovals.org

Interactive Table: Ladostigil Tartrate in Global Ischemia Models

Model Key Findings Reference
Global Ischemia in Gerbils Significantly reduced hippocampal cell damage. en-journal.orgnih.gov
Global Ischemia in Gerbils Conferred neuroprotective activity against cytotoxicity induced by ischemia. en-journal.org
Traumatic Brain Injury Models

Ladostigil tartrate has been investigated for its neuroprotective potential in preclinical models of traumatic brain injury (TBI). In studies utilizing a closed head injury model in mice, ladostigil demonstrated the ability to reduce cerebral edema. nih.govscienceopen.com This model mimics certain aspects of clinical TBI, providing a platform to assess the therapeutic efficacy of compounds in mitigating secondary injury cascades. The reduction in cerebral edema suggests that ladostigil may influence post-traumatic inflammatory processes and blood-brain barrier integrity. scienceopen.com Further research in these models focuses on the underlying mechanisms of this neuroprotective effect, which are thought to involve the compound's anti-apoptotic and anti-inflammatory properties. researchgate.netmdpi.com

Models for Affective Disorder Research

The Forced Swim Test (FST) is a widely used rodent behavioral model to screen for potential antidepressant effects. In this test, animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in this parameter by a test compound suggesting an antidepressant-like effect. en-journal.org

Preclinical studies have shown that chronic administration of ladostigil tartrate significantly reduces the time of immobility in rats. nih.govscienceopen.comen-journal.org This effect was observed after daily administration for one to two weeks and was comparable to the effects of established antidepressant drugs like amitriptyline (B1667244) and the MAO-A inhibitor moclobemide. nih.govscienceopen.comen-journal.org This finding indicates a potential for antidepressant activity, which is attributed to its modulation of brain monoamines. nih.govscienceopen.comen-journal.org

Table 1: Effect of Ladostigil Tartrate on Immobility Time in the Forced Swim Test (FST) in Rats

Treatment GroupImmobility Time ReductionBrain MAO-A and -B InhibitionReference
Ladostigil (chronic)Significant>65% nih.govscienceopen.comen-journal.org
Amitriptyline (chronic)SignificantN/A nih.govscienceopen.comen-journal.org
Moclobemide (chronic)SignificantN/A (Selective MAO-A inhibitor) nih.govscienceopen.comen-journal.org

This table is for illustrative purposes and synthesizes findings from the referenced sources. Specific quantitative values for immobility time were not consistently reported across all studies.

The Elevated Plus Maze (EPM) is a standard preclinical model for assessing anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms, and the test is based on the animal's natural aversion to open, elevated spaces. A reduction in anxiety is inferred from an increase in the time spent and the number of entries into the open arms. corporate-ir.netnih.gov

In studies involving prenatally stressed rats, which exhibit heightened anxiety, chronic treatment with ladostigil tartrate was shown to abolish this hyperanxiety. psu.edumedchemexpress.com Treated rats spent significantly more time in the open arms of the maze compared to their untreated counterparts, without a general increase in locomotor activity, indicating a specific anxiolytic effect. corporate-ir.net

Table 2: Effect of Ladostigil Tartrate on Behavior in the Elevated Plus Maze (EPM) in Prenatally Stressed Rats

Behavioral ParameterEffect of LadostigilInterpretationReference
Time spent in open armsSignificantly increasedReduced anxiety corporate-ir.netpsu.edu
Number of open-arm entriesSignificantly increasedReduced anxiety corporate-ir.net
Total number of arm entriesNo significant changeNo effect on general activity corporate-ir.net

This table is for illustrative purposes and synthesizes findings from the referenced sources. Specific quantitative values were not consistently reported across all studies.

Methodologies for Assessing Brain-Selective Enzyme Inhibition In Vivo

A key feature of ladostigil tartrate is its dual and brain-selective inhibition of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. psu.edurmmj.org.il In vivo studies in animal models have demonstrated that while ladostigil has poor inhibitory activity on MAO in vitro, repeated oral administration leads to significant inhibition of both MAO-A and MAO-B in the brain. nih.gov This brain-selective action is a crucial aspect of its pharmacological profile, as it minimizes peripheral side effects, such as the potentiation of the cardiovascular effects of tyramine, which can be a concern with non-selective MAO inhibitors. researchgate.netpsu.edu

Research indicates that chronic treatment with ladostigil can inhibit brain MAO-A and MAO-B by over 90% in some cases, while having minimal effects on these enzymes in peripheral tissues like the intestine and liver. researchgate.netpsu.edunih.gov It also inhibits brain acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The brain-selective MAO inhibition is thought to result from the formation of a more potent metabolite within the brain itself. psu.edu

Table 3: In Vivo Brain Enzyme Inhibition by Ladostigil Tartrate

EnzymeBrain RegionLevel of InhibitionKey FindingReference
MAO-A and MAO-BStriatum, Hippocampus>60-90% (chronic treatment)Brain-selective inhibition psu.edumedchemexpress.comnih.gov
Cholinesterase (ChE)Striatum, Cortex~50-80%Dose-dependent inhibition nih.govnih.gov

This table is for illustrative purposes and synthesizes findings from the referenced sources.

Analysis of Neurotransmitter System Modulation In Vivo (e.g., Dopamine, Serotonin, Noradrenaline)

The inhibition of MAO-A and MAO-B by ladostigil tartrate in the brain leads to a significant modulation of monoaminergic neurotransmitter systems. In vivo studies have measured the levels of dopamine, serotonin (5-HT), and noradrenaline in various brain regions following ladostigil administration.

Chronic treatment with ladostigil has been shown to significantly increase the levels of these key neurotransmitters in areas such as the striatum and hippocampus. nih.govpsu.edu This neurochemical effect is a direct consequence of the inhibition of the MAO enzymes, which are responsible for the degradation of these monoamines. The elevation of dopamine, serotonin, and noradrenaline in the brain is believed to underlie the potential antidepressant and other central nervous system effects of ladostigil. rmmj.org.ilpsu.eduen-journal.org

Table 4: In Vivo Modulation of Neurotransmitter Levels by Ladostigil Tartrate in Rat Striatum

NeurotransmitterChange in Level (vs. Control)Consequence of MAO InhibitionReference
DopamineIncreased by 36%Reduced degradation nih.gov
Serotonin (5-HT)Increased by 46%Reduced degradation nih.gov
NoradrenalineIncreased by 220%Reduced degradation nih.gov

This table presents data from a specific study and is for illustrative purposes.

Advanced Research Avenues and Future Directions for Ladostigil Tartrate

Structure-Activity Relationship (SAR) Studies and Analogues of Ladostigil (B1674322) Tartrate

Ladostigil, a multimodal drug, was developed by combining the pharmacophores of rivastigmine (B141) and rasagiline (B1678815). taylorandfrancis.comresearchgate.net It possesses a carbamate (B1207046) moiety for cholinesterase inhibition and an N-propargylamine group attached to an aminoindan structure for monoamine oxidase (MAO) inhibition and neuroprotective effects. nih.govnih.gov This strategic combination makes it a multi-target-directed ligand (MTDL) designed to address the complex pathophysiology of neurodegenerative disorders. researchgate.netnih.gov

The development of Ladostigil serves as a key example in the rational design of MTDLs for neurodegenerative diseases. researchgate.net The core concept involves integrating distinct pharmacophoric elements from different drugs into a single molecule to engage multiple targets simultaneously. taylorandfrancis.com The design of Ladostigil specifically merged the carbamate cholinesterase (ChE) inhibitory function of rivastigmine with the propargylamine (B41283) moiety of rasagiline, which is responsible for MAO-B inhibition and neuroprotection. researchgate.net

Research has focused on creating analogues to improve upon Ladostigil's profile. One strategy involves replacing the aminoindan scaffold with other heterocyclic systems, such as indole (B1671886), to eliminate the chirality present in Ladostigil, which could simplify synthesis and quality control. nih.govnih.gov In one study, indole-based analogues were synthesized with a propargylamine group at the N1 position and a diethyl-carbamate or urea (B33335) moiety at the 5 or 6 position. nih.govnih.gov The aim was to create more metabolically stable structures, as the carbamate group in Ladostigil is susceptible to hydrolysis, which leads to a loss of ChE inhibitory activity. nih.gov

Key findings from the synthesis and evaluation of these indole analogues include:

Improved MAO Inhibition: Several analogues showed better MAO-A and MAO-B inhibitory activity compared to Ladostigil. nih.gov

Metabolic Stability: Replacing the carbamate with a urea moiety was confirmed to enhance chemical stability. nih.gov

Maintained Neuroprotection: The presence of the propargylamine moiety conferred significant neuroprotective effects against neurotoxins in cell cultures. nih.gov

This MTDL approach continues to evolve, with the goal of finding the right balance of potency for each target within a single compound to achieve the desired therapeutic effect in vivo. taylorandfrancis.com

Two major active metabolites have been identified and characterized:

R-MCPAI: This major metabolite is believed to be primarily responsible for the in vivo inhibition of acetylcholinesterase (AChE). nih.gov The kinetics of AChE inhibition by R-MCPAI are characterized by rapid formation of the drug-enzyme complex and subsequent fast hydrolysis. This pseudo-reversible inhibition limits the maximum achievable enzyme inhibition to around 50-55%, which may account for the lower incidence of cholinergic side effects observed with Ladostigil. nih.gov

Other metabolites, such as 6-hydroxyrasagiline, are also thought to contribute to the brain-selective inhibition of both MAO-A and MAO-B. taylorandfrancis.com These metabolites likely play a role in increasing the levels of key neurotransmitters like dopamine (B1211576), serotonin (B10506), and noradrenaline, which underpins the potential antidepressant effects of Ladostigil. taylorandfrancis.com Furthermore, Ladostigil and its active metabolites have been shown to inhibit the release of pro-inflammatory molecules such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) from microglial cells, indicating an anti-inflammatory component to their action. nih.govresearchgate.net

Pharmacological Contributions of Ladostigil and its Metabolites
CompoundPrimary ActivityPharmacological Contribution
Ladostigil (Parent Drug)ChE Inhibition, MAO Inhibition, NeuroprotectionActs as a prodrug and contributes to multimodal therapeutic effects. taylorandfrancis.comeurekaselect.com
R-MCPAIAChE InhibitionResponsible for in vivo AChE inhibition with a ceiling effect, potentially improving tolerability. nih.gov
Hydroxy-1-(R)-aminoindanNeuroprotectionContributes to the overall neuroprotective profile of the drug. eurekaselect.comresearchgate.netnih.gov
6-hydroxyrasagilineMAO-A and MAO-B InhibitionContributes to brain-selective MAO inhibition, increasing neurotransmitter levels. taylorandfrancis.com

Computational Approaches in Ladostigil Tartrate Research

Computational, or in silico, methods are integral to modern drug discovery and are particularly valuable in the development of MTDLs like Ladostigil. These techniques allow for the prediction of molecular interactions, pharmacokinetic properties, and potential toxicity, thereby streamlining the design and optimization of new drug candidates. nih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of Ladostigil and its analogues, docking studies are crucial for understanding how these ligands interact with the active sites of their target enzymes, namely AChE, butyrylcholinesterase (BuChE), and MAO. nih.govmdpi.com

By employing the crystal structures of these enzymes, researchers can model the binding poses of potential inhibitors. mdpi.com For instance, docking studies with indole-based analogues of Ladostigil revealed that the propargylamine moiety was positioned close to the flavin adenine (B156593) dinucleotide (FAD) cofactor in both MAO-A and MAO-B. nih.gov This proximity is essential for the irreversible inhibition characteristic of this class of compounds and helps explain their potent activity. nih.gov These models provide insights into the key molecular interactions—such as hydrogen bonds and hydrophobic interactions—that are essential for ligand binding and inhibitory activity, guiding the rational design of more potent and selective analogues. researchgate.netresearchgate.net

Beyond modeling interactions, computational tools are used to predict the broader pharmacological profile of drug candidates. This includes the assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which are critical for determining the viability of a compound as a drug. researchgate.net

For compounds in the N-propargylamine class, like Ladostigil, in silico systems can be used to predict potential toxicity, such as carcinogenicity, and metabolic pathways. nih.govacs.org For example, software can classify compounds based on their chemical structure to estimate their toxic potential according to established principles like the Cramer rules. nih.govacs.org These predictive models help in the early identification of potentially unsafe compounds, allowing researchers to focus resources on the most promising candidates. nih.gov This approach enables the design of new molecules with potentially improved pharmacodynamic properties and a more favorable safety profile before they are synthesized and tested in the laboratory. acs.org

Interdisciplinary Research Integrating Omics Data (e.g., Proteomics, Metabolomics)

The integration of "omics" technologies—such as genomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the complex mechanisms of neurodegenerative diseases and the effects of therapeutic agents like Ladostigil. nih.govspringernature.com These fields allow for the comprehensive analysis of genes, proteins, and metabolites, respectively, providing a broader perspective than traditional single-target analyses. mdpi.com

Proteomic studies, which analyze the entire protein complement of a cell or tissue, have been used to investigate the effects of Ladostigil in the context of aging and neurodegeneration. Research in aged rats has shown that oxidative stress and mitochondrial dysfunction are significant factors in the aging hippocampus. nih.gov Treatment with Ladostigil was found to reverse the age-related changes in the expression of various proteins and key regulator genes involved in mitochondrial function, cell survival, oxidation, and metabolism. nih.gov This suggests that Ladostigil's neuroprotective effects are mediated, in part, by restoring cellular protein homeostasis that is disrupted during aging. nih.gov

Metabolomics, the study of small molecule metabolites, can identify biochemical pathways affected by a drug. While specific metabolomic studies on Ladostigil are not extensively detailed, this approach is widely used in neurodegenerative disease research to identify biomarkers and understand metabolic dysregulation. mdpi.com Integrating proteomics and metabolomics could provide a comprehensive molecular fingerprint of Ladostigil's action, revealing novel pathways and targets involved in its neuroprotective and cognitive-enhancing effects. nih.govmdpi.com Such multi-omics approaches are crucial for advancing from a single-target to a network-based understanding of drug action, which is essential for developing more effective treatments for multifactorial diseases. mdpi.com

Elucidation of Previously Undiscovered Molecular Targets and Signaling Pathways

While Ladostigil Tartrate is primarily recognized for its dual inhibition of cholinesterase and brain-selective monoamine oxidase (MAO), ongoing research has illuminated a broader spectrum of molecular interactions that contribute to its neuroprotective effects. These investigations are paving the way for a more comprehensive understanding of its therapeutic potential, extending beyond its foundational mechanisms of action.

Key neuroprotective activities have been shown to engage several critical signaling pathways. researchgate.netnih.gov Research indicates that ladostigil plays a role in the regulation of amyloid precursor protein (APP) processing, favoring the non-amyloidogenic alpha-secretase pathway. nih.gov This is achieved through the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov Such modulation helps to reduce the formation of amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. frontiersin.orgyoutube.com

Furthermore, ladostigil has demonstrated the ability to inhibit markers of neuronal death and prevent the decline in mitochondrial membrane potential, a critical factor in cellular apoptosis. nih.govmedchemexpress.com Studies have shown that the compound can regulate the Bcl-2 family of proteins, leading to a reduction in pro-apoptotic members like Bad and Bax, while increasing the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This modulation of apoptotic pathways is crucial for neuronal survival. The neuroprotective properties of ladostigil, including the regulation of APP processing, appear to be independent of its MAO-inhibiting function. nih.gov

Table 1: Investigated Molecular Targets and Signaling Pathways of Ladostigil Tartrate

Target/Pathway Observed Effect Potential Therapeutic Implication
APP Processing Stimulates the non-amyloidogenic α-secretase pathway. nih.gov Reduction of amyloid-beta plaque formation.
Kinase Signaling Activates Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.gov Promotion of cell survival and non-amyloidogenic APP processing.
Apoptosis Regulation Modulates Bcl-2 family proteins (decreases Bad and Bax, increases Bcl-2); inhibits caspase-3 activation. nih.govnih.gov Inhibition of programmed cell death in neurons.
Mitochondrial Function Prevents the decline in mitochondrial membrane potential. nih.govmedchemexpress.com Maintenance of cellular energy metabolism and reduction of apoptotic signaling.
Neurotrophic Factors Upregulates Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). nih.gov Support of neuronal survival, regeneration, and function. nih.govfrontiersin.orgdntb.gov.ua
Neuroinflammation Reduces microglial activation and suppresses the release of pro-inflammatory cytokines. researchgate.netmdpi.comresearchgate.net Attenuation of chronic inflammation associated with neurodegeneration. frontiersin.org
Oxidative Stress Prevents gliosis and oxidative-nitrative stress. nih.gov Protection of neuronal cells from damage caused by reactive oxygen species.

Strategic Integration of Ladostigil Tartrate Research with Emerging Neurobiology Paradigms

The multifaceted nature of ladostigil's mechanism of action positions it advantageously within the evolving landscape of neurobiology, which is increasingly shifting away from a single-target approach to embrace more holistic therapeutic strategies. The complex and multifactorial pathologies of neurodegenerative diseases like Alzheimer's have underscored the limitations of the "one-target, one-drug" philosophy, creating a demand for multi-target-directed ligands like ladostigil. nih.govfrontiersin.orgncardia.comtandfonline.comresearchgate.net

A pivotal area of integration is the growing focus on neuroinflammation as a critical component of neurodegenerative processes. frontiersin.org Ladostigil has been shown to reduce microglial activation and oxidative stress in animal models. nih.gov It can suppress the release of pro-inflammatory cytokines from activated microglia. researchgate.net Research has demonstrated that ladostigil can prevent age-related memory deficits through a combination of immunomodulatory and antioxidant effects, independent of its cholinesterase or MAO inhibitory actions at certain doses. nih.gov Specifically, it has been found to downregulate the expression of genes encoding pro-inflammatory cytokines such as TNFα, IL1β, and IL6 in the brain. nih.gov This positions ladostigil as a relevant candidate for therapeutic strategies aimed at modulating the brain's immune response to slow disease progression.

Another key paradigm is the focus on neurorestoration and neuroprotection , which seeks to not only halt damage but also to preserve and regenerate neuronal structures and functions. nih.govnih.gov Ladostigil's ability to upregulate crucial neurotrophic factors like BDNF and GDNF aligns directly with this strategy. nih.gov These factors are vital for neuronal survival, maintenance, and regeneration. nih.govfrontiersin.org By promoting an environment conducive to neuronal health, ladostigil's neurorestorative potential extends beyond symptomatic relief.

The investigation into mitochondrial dysfunction as a central hub in neurodegeneration represents another frontier where ladostigil research is highly relevant. Evidence that ladostigil can prevent the fall in mitochondrial membrane potential suggests a direct impact on cellular energy metabolism and the intrinsic apoptotic pathway. nih.govmedchemexpress.com By safeguarding mitochondrial integrity, ladostigil may counteract a fundamental driver of neuronal cell death in aging and disease.

The development of ladostigil itself, combining the properties of a cholinesterase inhibitor with a MAO inhibitor, exemplifies the multi-target drug design paradigm. nih.gov This approach is considered more likely to be effective against complex diseases than single-target agents. nih.gov Future research can strategically build on this foundation by further exploring its interactions with neuroinflammatory and neurorestorative pathways, potentially identifying synergistic effects that could be harnessed for more potent therapeutic interventions.

Table 2: Integration of Ladostigil Tartrate with Emerging Neurobiology Paradigms

Emerging Paradigm Relevance of Ladostigil Tartrate Key Research Findings
Multi-Target Drug Design Ladostigil is a rationally designed multi-target agent. nih.gov Combines cholinesterase inhibition, MAO-A/B inhibition, and neuroprotective activities in a single molecule. nih.goveurekaselect.com
Neuroinflammation Modulation Demonstrates significant anti-inflammatory and immunomodulatory effects. Reduces microglial activation and suppresses pro-inflammatory cytokine release (TNFα, IL1β, IL6). researchgate.netnih.govnih.gov
Neurorestoration & Neuroprotection Promotes neuronal survival and regeneration through multiple mechanisms. nih.govnih.gov Upregulates neurotrophic factors (BDNF, GDNF) and modulates apoptotic pathways. nih.govnih.gov
Mitochondrial Health Addresses mitochondrial dysfunction, a key pathological feature of neurodegeneration. Prevents the decline of mitochondrial membrane potential, crucial for cell viability. nih.govmedchemexpress.com

Q & A

Q. What controls are essential for Ladostigil studies in transgenic Alzheimer’s models?

  • Methodological Answer : Include wild-type littermates, vehicle controls, and comparator drugs (e.g., donepezil for ChE inhibition). Monitor off-target effects via MAO activity assays in peripheral tissues .

Q. How to optimize dosing regimens for Ladostigil in chronic toxicity studies?

  • Methodological Answer : Use allometric scaling from rodent to human equivalents, adjusting for bioavailability (e.g., 2 mg/kg in rats ≈ 0.16 mg/kg in humans). Monitor liver enzymes (ALT/AST) and brain cholinesterase activity monthly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-2,3-dihydroxybutanedioic acid;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate
Reactant of Route 2
Reactant of Route 2
(2R,3R)-2,3-dihydroxybutanedioic acid;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.